(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H30N2O5S and its molecular weight is 458.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of related compounds, particularly those involving furan derivatives and piperidine motifs, have been explored. For instance, Kumar et al. (2020) investigated Schiff bases of diphenylamine derivatives, which share some structural similarities with the target compound, particularly in terms of incorporating acryloyl and piperidine functionalities. These compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents (Kumar, S., Kumar, M., & Khan, M. (2020)).
Role in Cytochrome P450 Inhibition
The impact of various chemical inhibitors on cytochrome P450 isoforms in human liver microsomes has been extensively studied, with implications for drug metabolism and potential drug-drug interactions. While the specific compound is not directly mentioned, research by Khojasteh et al. (2011) on the selectivity of chemical inhibitors for major human hepatic CYP isoforms provides a context for understanding how structurally related compounds might interact with and modulate the activity of these critical enzymes in drug metabolism (Khojasteh, S. C., Prabhu, S., Kenny, J. R., Halladay, J. S., & Lu, A. Y. (2011)).
Anticarcinogenicity and Toxicity Studies
Research on organotin(IV) complexes, which, like the target compound, often contain acrylate and other functional groups, has demonstrated significant anticarcinogenicity and toxicity against various cancer cell lines. Ali et al. (2018) reviewed the anticarcinogenicity and toxicity of such complexes, highlighting the importance of the ligand structure and the tin atom's alkyl/aryl groups in determining the biological activity of these compounds (Ali, S., Shahzadi, S., & Imtiaz-ud-Din. (2018)).
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-18(2)32(29,30)22-8-5-19(6-9-22)16-23(27)25-17-20-11-13-26(14-12-20)24(28)10-7-21-4-3-15-31-21/h3-10,15,18,20H,11-14,16-17H2,1-2H3,(H,25,27)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIJLJZMUCQFV-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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